1-(Pyrrolidin-1-yl)hexan-1-one
Overview
Description
1-(Pyrrolidin-1-yl)hexan-1-one is a synthetic compound belonging to the class of cathinones, which are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. This compound is known for its psychoactive properties and has been used as a designer drug . It is structurally characterized by a pyrrolidine ring attached to a hexanone backbone.
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-yl)hexan-1-one typically involves the reaction of hexanone with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield .
Chemical Reactions Analysis
1-(Pyrrolidin-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyrrolidin-1-yl)hexan-1-one has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and is used in studying reaction mechanisms.
Industry: It is used in the production of other chemicals and in the development of new materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)hexan-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain . This leads to enhanced mood, increased energy, and heightened alertness. The compound’s molecular targets include monoamine transporters, which are responsible for the reuptake of neurotransmitters .
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)hexan-1-one is similar to other cathinones such as:
α-Pyrrolidinohexiophenone (α-PHP): A longer chain homologue with similar stimulant effects.
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent psychoactive properties.
Methylenedioxypyrovalerone (MDPV): Another potent stimulant with a different structural moiety.
Compared to these compounds, this compound is unique due to its specific structural configuration and the resulting pharmacological profile .
Properties
IUPAC Name |
1-pyrrolidin-1-ylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-7-10(12)11-8-5-6-9-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMGOZXFOTVSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289344 | |
Record name | 1-(pyrrolidin-1-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3389-56-8 | |
Record name | MLS000737371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(pyrrolidin-1-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.